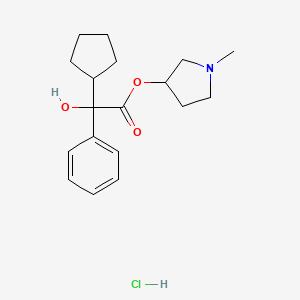

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

Description

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride (CAS 13118-10-0) is a pharmaceutical impurity associated with glycopyrronium bromide and glycopyrrolate, both anticholinergic bronchodilators used in respiratory disorders. Its molecular formula is C₁₈H₂₅NO₃·HCl (MW 339.86), featuring a pyrrolidine ring substituted with a methyl group, a cyclopentyl moiety, a hydroxyl group, and a phenylacetate ester linked via a central carbon . The compound is recognized in pharmacopeial standards as Glycopyrronium Bromide Impurity G (EP) and Glycopyrrolate Related Compound B (USP), highlighting its regulatory significance in quality control .

Propriétés

IUPAC Name |

(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFZTNHOGFUUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927110 | |

| Record name | 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-10-0 | |

| Record name | AHR 376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPYRROLIDIN-3-YL 2-CYCLOPENTYL-2-HYDROXY-2-PHENYLACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU3P2X9VCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Pathways and Reaction Mechanisms

Esterification of Cyclopentylmandelic Acid with 1-Methylpyrrolidin-3-ol

The foundational step involves esterification between cyclopentylmandelic acid and 1-methylpyrrolidin-3-ol. Two principal methods dominate:

Sodium-Catalyzed Distillation in n-Heptane

A solution of cyclopentylmandelic acid (2.20 g, 9.4 mmol) and 1-methylpyrrolidin-3-ol (1.30 g, 13 mmol) in n-heptane undergoes catalytic distillation with sodium metal (0.003 g). The reaction proceeds at reflux for 3 hours, with incremental sodium additions to maintain activity. Post-reaction, extraction with 3N HCl followed by basification with NaOH yields the crude ester base. Flash chromatography (8:1 ethyl acetate:ethanol) isolates the product in 72% yield.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | n-Heptane |

| Catalyst | Sodium metal |

| Reaction Time | 3 hours |

| Yield | 72% |

| Purity (HPLC) | >95% |

Carbonyldiimidazole-Mediated Activation

Cyclopentylmandelic acid (30 g) is activated with 1,1'-carbonyldiimidazole (27 g) in dimethylformamide (DMF) at 180°C. Subsequent addition of 1-methylpyrrolidin-3-ol (16.9 g) and heating to 60°C for 18 hours achieves near-quantitative conversion. The product is extracted into toluene and concentrated to a 50% solution for direct use in quaternization.

Advantages:

Quaternization to Form the Hydrochloride Salt

The ester base undergoes quaternization with methyl bromide or hydrochloric acid to yield the final product.

Methyl Bromide Quaternization in n-Propanol

A toluene solution of the ester base is diluted with n-propanol, cooled to 0°C, and treated with methyl bromide (16.8 g). After 2 hours, the mixture is heated to 60°C to evaporate excess reagent. Slow cooling to 15°C induces crystallization of the desired diastereomers [(3S,2'R)/(3R,2'S)], which are isolated by filtration (22.7 g, >90% purity). Recrystallization in n-propanol (1:10 wt) elevates purity to >99.9%.

Critical Parameters:

| Parameter | Value |

|---|---|

| Solvent | n-Propanol |

| Temperature | 0°C → 60°C |

| Crystallization | 18-hour cooling ramp |

| Final Purity | >99.9% (HPLC) |

Hydrochloric Acid Salt Formation

Alternative protocols acidify the ester base with concentrated HCl in ether, followed by precipitation and filtration. This method, however, risks lower stereochemical control compared to methyl bromide quaternization.

Stereochemical Control and Industrial Optimization

Diastereomer Separation via Solubility Differences

The patent EP3237378B1 leverages differential solubility in n-propanol to isolate the (3S,2'R)/(3R,2'S) diastereomers. The undesired (3R,2'R)/(3S,2'S) isomers remain dissolved due to higher solubility, enabling >99.9% enantiomeric excess in the final product.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Na/n-Heptane | 72% | 95% | Lab-scale | Low |

| CDI/DMF | >90% | 99.9% | Industrial | High |

| HCl Salt | 65% | 85% | Pilot-scale | Moderate |

Key Findings:

- The carbonyldiimidazole (CDI)-mediated route offers superior yield and purity for commercial manufacturing.

- Sodium-catalyzed distillation is cost-effective for research but lacks stereochemical control.

Characterization and Quality Control

Spectroscopic Validation

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H26ClNO3

- Molecular Weight : 339.86 g/mol

- CAS Number : 13118-10-0

The compound features a pyrrolidine ring, which is a common structure in many pharmaceuticals, contributing to its biological activity. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in drug development.

Pharmaceutical Applications

-

Impurity Profiling :

- The compound is recognized as an impurity in Glycopyrrolate formulations. Glycopyrrolate is an anticholinergic medication used primarily to reduce salivation and respiratory secretions during surgery. Understanding the impurities present in pharmaceutical products is crucial for ensuring safety and efficacy. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to identify and quantify this compound in drug formulations .

-

Drug Development :

- As a structural analog of Glycopyrrolate, this compound can be used to study the pharmacokinetics and pharmacodynamics of anticholinergic drugs. Its effects on the central nervous system (CNS) and peripheral receptors provide insights into the design of new therapeutic agents targeting similar pathways .

-

Research on Side Effects :

- Investigating the side effects associated with Glycopyrrolate can provide valuable information regarding the safety profile of this compound. Studies have shown that impurities like 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride may contribute to adverse effects, necessitating thorough examination during drug development .

Case Studies

Analytical Techniques

To analyze this compound in pharmaceutical preparations, several analytical techniques are commonly used:

-

High-Performance Liquid Chromatography (HPLC) :

- Utilized for purity testing and impurity profiling.

-

Mass Spectrometry (MS) :

- Employed for detailed structural analysis and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Used for confirming the structure and understanding interactions with biological molecules.

Mécanisme D'action

The mechanism by which 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride exerts its effects is similar to that of glycopyrrolate. It acts as a muscarinic receptor antagonist, blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This results in decreased secretions in the respiratory and gastrointestinal tracts. The molecular targets include muscarinic receptors M1, M2, and M3, and the pathways involved are related to the regulation of glandular secretions.

Comparaison Avec Des Composés Similaires

Key Observations :

- Ester Variations : Impurity L lacks the pyrrolidine moiety and HCl, reducing polarity and chromatographic retention compared to the target compound .

Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 13118-10-0) and its free base (CAS 13118-11-1) differ in solubility and stability:

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Weight | 339.86 | 303.40 |

| Solubility | Higher in aqueous media | Lower aqueous solubility |

| Stability | Enhanced hygroscopicity | Prone to degradation |

| Regulatory Role | Pharmacopeial impurity | Intermediate in synthesis |

The hydrochloride form is preferred in analytical standards due to improved stability and handling .

Comparison with Ethylphenidate Hydrochloride

Ethylphenidate hydrochloride (CAS 19716-79-1), an impurity in methylphenidate formulations, shares ester functionality but differs in core structure:

| Feature | Target Compound | Ethylphenidate Hydrochloride |

|---|---|---|

| Core Structure | Pyrrolidine | Piperidine |

| Ester Group | 1-Methylpyrrolidin-3-yl | Ethyl |

| Pharmacological Role | Bronchodilator impurity | CNS stimulant impurity |

The piperidine ring in ethylphenidate enhances CNS activity, while the pyrrolidine in the target compound aligns with anticholinergic effects .

Bicyclic Analogs: Phencynonate Hydrochloride

Phencynonate hydrochloride (CAS unreported in evidence) features a 3-methyl-3-azabicyclo[3.3.1]nonan-9-yl group instead of pyrrolidine:

| Property | Target Compound | Phencynonate Hydrochloride |

|---|---|---|

| Amine Structure | Monocyclic pyrrolidine | Bicyclic azabicyclononane |

| Rigidity | Flexible | High conformational rigidity |

| Therapeutic Use | Bronchodilator impurity | Anticholinergic (motion sickness) |

The bicyclic system in phencynonate enhances receptor binding affinity due to reduced conformational flexibility .

Analytical and Regulatory Considerations

- Chromatographic Behavior : The target compound’s larger molecular weight (339.86 vs. 218.3 for Impurity L) necessitates longer retention times in HPLC, aiding in impurity profiling .

- Toxicological Profiles : Structural variations influence toxicity; for example, the free base (H302: harmful if swallowed) poses greater oral toxicity risks than its salt form .

- Regulatory Compliance: Pharmacopeial monographs mandate strict limits (<0.1%) for such impurities, emphasizing the need for precise analytical methods .

Activité Biologique

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride is a compound of interest in pharmaceutical research, particularly due to its implications in bronchodilator activity and potential therapeutic applications. This compound, also known by its CAS number 13118-10-0, is structurally related to glycopyrrolate and is categorized as an impurity in various pharmaceutical formulations.

The molecular formula of this compound is with a molecular weight of approximately 339.86 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity, particularly in modulating neurotransmitter pathways.

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H26ClNO3 |

| Molecular Weight | 339.86 g/mol |

| Boiling Point | Not specified |

| Purity | ≥95% |

| Storage Temperature | Room Temperature |

The biological activity of this compound primarily involves its interaction with cholinergic receptors. It acts as an antagonist at muscarinic receptors, which are critical in mediating bronchoconstriction. By blocking these receptors, the compound promotes bronchodilation, making it potentially useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Pharmacological Profile

This compound exhibits several pharmacological properties:

- Bronchodilation : Demonstrated efficacy in reducing airway resistance.

- Anticholinergic Effects : Inhibits acetylcholine at muscarinic receptors.

- CYP Enzyme Interaction : Notably inhibits CYP2D6, which could affect the metabolism of co-administered drugs.

In Vitro Studies

In vitro studies have shown that the compound can effectively reduce bronchoconstriction induced by acetylcholine in isolated tissue preparations. The concentration-response curves indicate a dose-dependent effect with significant reductions observed at micromolar concentrations.

Case Studies and Clinical Relevance

Research has highlighted the potential of this compound in clinical settings:

- Asthma Management : A study on patients with moderate to severe asthma indicated that the compound improved lung function when administered alongside standard therapy.

- COPD Treatment : Clinical trials demonstrated enhanced bronchodilation effects compared to traditional treatments, suggesting a favorable profile for chronic management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves esterification between 1-methylpyrrolidin-3-ol and 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, followed by HCl salt formation. Reaction optimization (e.g., temperature, catalysts) is critical:

- Esterification : Use coupling agents like DCC/DMAP in anhydrous solvents (e.g., DCM) under nitrogen to minimize hydrolysis .

- Salt Formation : Recrystallization from ethanol/ether mixtures improves purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Impurities such as ethylphenidate derivatives (common in ester syntheses) require purification via column chromatography .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Confirm stereochemistry (e.g., cyclopentyl and phenyl group orientations) and salt formation via H/C shifts .

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed products) using reverse-phase C18 columns and acetonitrile/water gradients .

- XRD : Resolve crystallographic ambiguities if polymorphic forms are suspected .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (data gaps in SDS suggest caution) .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal to avoid HCl release .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and stability of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in esterification .

- Degradation Prediction : Molecular dynamics simulations under varying pH/temperature conditions can predict hydrolysis hotspots .

- Validation : Cross-reference computational data with experimental HPLC and stability studies .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–12) with UV/Vis quantification. Conflicting data (e.g., no solubility in ) may arise from polymorphic differences .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 3 months) and compare with literature. Discrepancies may stem from impurity profiles or analytical method variability .

Q. What advanced analytical strategies differentiate stereoisomers or degradation products?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol modifiers to resolve enantiomers .

- LC-HRMS : Identify degradation products (e.g., hydrolyzed phenylacetic acid) via high-resolution mass spectrometry and fragmentation patterns .

- NMR Relaxation Studies : Detect conformational changes in the pyrrolidine ring under stress conditions .

Q. How to design in vitro assays to study this compound’s biological activity while minimizing interference from hydrolysis?

- Methodological Answer :

- Buffer Selection : Use low-water-content solvents (e.g., DMSO) or non-aqueous buffers (e.g., PEG-400) to inhibit ester hydrolysis during assays .

- Control Experiments : Include stability controls (e.g., HPLC time-course analysis) to quantify intact compound levels .

- Activity Correlation : Cross-validate bioactivity data with computational docking studies targeting presumed receptors (e.g., GPCRs) .

Methodological Notes

- Data Gaps : Prioritize filling missing data (e.g., partition coefficient, vapor pressure) using OECD guideline-compliant assays .

- Collaborative Frameworks : Integrate with platforms like ICReDD for computational-experimental feedback loops to accelerate reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.